2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid
Overview
Description
Compounds like “2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid” belong to the class of organic compounds known as phenylacetic acid derivatives . These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group substituted at the second position by an acetic acid .
Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring (a six-membered aromatic ring), an acetic acid moiety (a two-carbon chain ending in a carboxylic acid), and a methoxy-2-oxoethyl group attached to the phenyl ring . The exact structure would depend on the positions of these groups on the phenyl ring.Chemical Reactions Analysis
Phenylacetic acid derivatives can undergo a variety of chemical reactions, including esterification, amide formation, and various substitution reactions . The exact reactions would depend on the specific functional groups present in the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like the presence of functional groups, the size and shape of the molecule, and the specific arrangement of atoms .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNILQBIBKVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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